A Technical Guide to Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate: A Versatile Scaffold in Modern Drug Discovery
A Technical Guide to Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in contemporary medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds and explore novel chemical space with enhanced three-dimensionality. Among these, the diazaspiro[3.5]nonane framework has garnered significant interest due to its unique conformational rigidity and its ability to serve as a versatile building block in the design of new therapeutic agents. This technical guide provides an in-depth exploration of the chemical properties of a key derivative, tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate. We will delve into its synthesis, reactivity, and burgeoning applications, offering field-proven insights for its strategic deployment in drug discovery programs.
The Strategic Advantage of the Diazaspiro[3.5]nonane Core
The incorporation of spirocyclic systems into drug candidates is a deliberate strategy to enhance their pharmacological profiles. The diazaspiro[3.5]nonane core, a bicyclic system featuring a shared quaternary carbon between an azetidine and a piperidine ring, offers several distinct advantages:
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Inherent Three-Dimensionality: The rigid, non-planar structure of the diazaspiro[3.5]nonane scaffold allows for the precise spatial orientation of substituents. This facilitates optimal interactions with the complex topographies of biological targets, often leading to improved potency and selectivity.
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Modulation of Physicochemical Properties: The introduction of a spirocenter can significantly impact a molecule's physicochemical properties. It can lead to increased aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability by disrupting planarity and increasing the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with a greater probability of clinical success.
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Novel Chemical Space Exploration: The diazaspiro[3.5]nonane scaffold provides access to novel chemical vectors, enabling the development of compounds with unique pharmacological profiles and the potential to circumvent existing patent landscapes.
The subject of this guide, tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate, is a key intermediate where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in organic synthesis, allowing for selective functionalization of the unprotected nitrogen atom.
Physicochemical and Spectroscopic Profile
While specific experimental data for tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate is not extensively published, we can infer its key properties from available data for its isomers and related compounds.
Core Physicochemical Properties
The following table summarizes the computed physicochemical properties for the closely related isomer, tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, which are expected to be similar for the 5,8-isomer.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
These computed values suggest that the compound possesses drug-like properties, with a favorable balance of lipophilicity and polarity, indicating good potential for cell permeability.
Spectroscopic Characterization
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¹H NMR: The spectrum would be characterized by a singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) would represent the protons of the azetidine and piperidine rings. The presence of the Boc group will influence the chemical shifts of the adjacent protons.
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¹³C NMR: The spectrum would show a signal for the quaternary spiro carbon, as well as signals for the carbons of the azetidine and piperidine rings. The carbonyl carbon of the Boc group would appear around 155 ppm, and the quaternary carbon of the tert-butyl group would be observed around 80 ppm.
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IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the carbamate (Boc group). The N-H stretching of the secondary amine in the azetidine ring would likely appear as a weaker band around 3300-3400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
For researchers synthesizing this compound, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and HRMS) is essential for unambiguous structure confirmation.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of diazaspiro[3.5]nonanes often involves the construction of the two heterocyclic rings in a sequential manner, followed by appropriate protection and deprotection steps. A general and adaptable synthetic workflow is depicted below.
Caption: A generalized workflow for the synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate.
Exemplary Experimental Protocol (Adapted from Isomer Synthesis)
The following protocol is a hypothetical, yet chemically sound, representation of how one might approach the synthesis, drawing inspiration from published methods for related diazaspirocycles.[2]
Step 1: Synthesis of a Suitably Functionalized Piperidine Precursor
This initial phase would focus on constructing a piperidine ring bearing a functional group that can be converted into a leaving group, and another functional group that will ultimately become part of the azetidine ring.
Step 2: Introduction of the Azetidine Precursor Moiety
This would involve the alkylation of a protected amine onto the piperidine scaffold.
Step 3: Intramolecular Cyclization to Form the Azetidine Ring
This key step would involve an intramolecular nucleophilic substitution to form the four-membered azetidine ring, thus creating the spirocyclic core.
Step 4: N-Boc Protection
The remaining free secondary amine would be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Step 5: Purification
The crude product would be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Step 6: Characterization
The purified product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Chemical Reactivity and Derivatization
The chemical reactivity of tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate is primarily dictated by the unprotected secondary amine of the azetidine ring. This nitrogen atom is nucleophilic and can undergo a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.
Caption: Key reactions for the derivatization of tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate.
The Boc-protected piperidine nitrogen is generally stable under these conditions, allowing for selective functionalization of the azetidine nitrogen. The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the piperidine nitrogen for further modification, thus enabling the synthesis of orthogonally functionalized diazaspiro[3.5]nonanes.
Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[3.5]nonane scaffold is increasingly being recognized as a "privileged" structure in medicinal chemistry. Its incorporation into drug molecules can lead to significant improvements in their pharmacological properties. While specific examples of drug candidates containing the tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate core are not widely reported, the broader class of azaspiro[3.5]nonanes has shown promise in various therapeutic areas.
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Metabolic Diseases: Derivatives of 7-azaspiro[3.5]nonane have been developed as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[3]
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Oncology: Diazaspiro cores have been investigated as bioisosteric replacements for piperazine in the framework of PARP inhibitors like Olaparib. This strategy aims to develop non-cytotoxic congeners with potential applications in treating inflammatory-related diseases.[4]
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Central Nervous System (CNS) Disorders: The rigid three-dimensional nature of spirocyclic scaffolds makes them attractive for targeting CNS receptors where precise ligand positioning is crucial for activity and selectivity.
The utility of tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate lies in its role as a versatile building block to access these and other novel therapeutic agents. The ability to selectively functionalize the two nitrogen atoms allows for the systematic exploration of chemical space around the spirocyclic core, a key activity in lead optimization.
Safety and Handling
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Wash skin thoroughly after handling.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Use only outdoors or in a well-ventilated area.
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First Aid:
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
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If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
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Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
It is imperative to consult the specific SDS provided by the supplier before handling this compound and to perform a thorough risk assessment for any experimental procedures.
Conclusion
Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its inherent three-dimensionality and the potential for orthogonal functionalization make it an attractive scaffold for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic properties of their drug candidates. While detailed information on this specific isomer is still emerging, the broader body of research on diazaspirocycles underscores their significant potential in modern drug discovery. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate is set to increase, paving the way for the next generation of innovative medicines.
References
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PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS medicinal chemistry letters, 10(7), 1034–1040.
- Wang, L., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
Sources
- 1. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 | CID 56962136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
